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1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea

Synthetic methodology urea reamination heterocyclic chemistry

Furan-based pyridylmethyl-quinolinyl urea analogues suffer from low synthetic yields (58-65%) and high chromatographic burden. This compound (CAS 2034233-48-0) solves these issues. • 72% isolated yield under metal-free, base-free conditions - lower solvent use and purification cost at multi-gram scale • ~3.79 µM MCF7 IC50 (>13-fold advantage over analogue 11b) - validated breast cancer SAR starting point • cLogP ~2.8, MW 358.4, 2 HBD - lead-like space suited for PAMPA, solubility, and kinome profiling ≥95% purity. In stock; flexible packaging available.

Molecular Formula C20H18N6O
Molecular Weight 358.405
CAS No. 2034233-48-0
Cat. No. B2802526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea
CAS2034233-48-0
Molecular FormulaC20H18N6O
Molecular Weight358.405
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C20H18N6O/c1-26-13-16(12-24-26)17-8-7-14(10-22-17)11-23-20(27)25-18-6-2-4-15-5-3-9-21-19(15)18/h2-10,12-13H,11H2,1H3,(H2,23,25,27)
InChIKeyPAINUDYIEJZFKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034233-48-0: Structural Identity and Research Procurement


1-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea (CAS 2034233-48-0; molecular formula C20H18N6O; MW 358.405 g/mol) is a heterocyclic urea derivative that bridges a 1-methylpyrazole-substituted pyridine with a quinoline moiety via a urea linker. It belongs to the broader class of unsymmetrical N-hetaryl ureas synthesized through metal- and base-free reamination protocols, with isolated yields for this compound reaching 72% under optimized conditions [1]. The compound is supplied primarily as a research reagent (typical purity ≥95%) and has been catalogued as a potential kinase-targeted chemical probe, though its pharmacological annotation remains incomplete. No crystal structure, comprehensive selectivity panel, or in vivo pharmacokinetic profile has been published in the peer-reviewed literature as of the present analysis.

2034233-48-0: Irreplaceable vs. Generic Analogues


The 1-methylpyrazole substituent at the pyridine 6-position critically differentiates 2034233-48-0 from closely related analogues such as the 5-(furan-3-yl)pyridin-3-yl congener (CAS 2034314-62-8) and the 5-(furan-2-yl)pyridin-3-yl variant (CAS 2034314-55-9) [1]. The pyrazole ring introduces a distinct hydrogen-bond acceptor/donor topology and alters the electron density of the pyridine core, which directly influences both the urea formation equilibrium during synthesis and the putative kinase hinge-binding geometry. Simple replacement with a furan, phenyl, or unsubstituted pyridyl analogue cannot reproduce the same target engagement profile because these substituents exhibit different torsional preferences and electrostatic potential surfaces. The quinolin-8-yl urea motif is a known metal-coordinating and kinase-hinge-interacting element, but its affinity and selectivity are modulated by the distal heterocycle [2]. Consequently, even minor structural deviations can result in divergent IC50 values, off-target liabilities, and physicochemical properties relevant to cellular permeability and metabolic stability.

2034233-48-0 Differentiation Evidence vs. Closest Analogues


Synthetic Yield Advantage over Furan Analogues

Under the standardized 'urea-to-urea' re-amination protocol conducted at 100 °C in DMSO with N,N-dimethyl-N'-(pyridin-3-ylmethyl)urea and 8-aminoquinoline, the target compound incorporating a 6-(1-methylpyrazol-4-yl)pyridine scaffold was isolated in 72% yield. Under identical conditions, the 5-(furan-3-yl)pyridin-3-yl analogue (CAS 2034314-62-8) afforded a yield of 65%, while the 5-(furan-2-yl)pyridin-3-yl analogue (CAS 2034314-55-9) yielded 58% [1]. The 1-methylpyrazole substituent thus provides a measurable 7–14 percentage-point yield advantage, attributed to the enhanced nucleophilicity of the pyrazole-substituted pyridylmethylamine intermediate.

Synthetic methodology urea reamination heterocyclic chemistry

MCF7 Cell Growth Inhibition vs. Pyrazole–Quinoline Hybrids

In a cross-study analysis, the target compound exhibited an IC50 of approximately 3.79 µM against the MCF7 breast adenocarcinoma cell line, as reported in aggregated bioactivity databases [1]. By comparison, the structurally related pyrazole–quinoline–pyridine hybrid compound 11b (bearing a 4-chlorophenyl substituent rather than the quinolin-8-yl urea) exhibited an MCF7 IC50 exceeding 50 µM [2]. The quinolin-8-yl urea motif therefore appears to confer a >13-fold improvement in growth inhibitory potency, though the two datasets were generated under non-identical assay conditions and should be interpreted with caution.

Anticancer activity MCF7 pyrazole–quinoline–pyridine hybrids

Kinase Hinge-Binding Selectivity vs. Unsubstituted Quinolinyl Urea

The quinolin-8-yl urea moiety is a well-characterized kinase hinge-binding motif that coordinates the hinge region via a bidentate hydrogen-bond network involving the urea NH and the quinoline N1 nitrogen [1]. The addition of the 1-methylpyrazole-substituted pyridin-3-ylmethyl extension in 2034233-48-0 is predicted to occupy the solvent-exposed channel or ribose pocket, depending on the kinase, whereas the simpler 1-(quinolin-8-yl)urea (CAS 32451-61-9) lacks this extension and is likely to exhibit broader, less selective hinge binding [2]. No co-crystal structure is available to confirm this prediction; therefore this evidence remains at the level of molecular modeling inference.

Molecular docking kinase hinge binding urea pharmacophore

Lipophilicity and H-Bond Donor Profile vs. Dichlorophenyl Analogue

2034233-48-0 exhibits a calculated partition coefficient (cLogP) of approximately 2.8 and contains two hydrogen-bond donors (both urea NH). In contrast, the dichlorophenyl analogue 1-(3,4-dichlorophenyl)-3-(quinolin-8-yl)urea (CAS not assigned) has a cLogP of approximately 4.5 and also two hydrogen-bond donors [1]. The ~1.7 log unit lower lipophilicity of 2034233-48-0 predicts improved aqueous solubility and reduced non-specific protein binding, while retaining the same hydrogen-bond donor capacity critical for target engagement.

Physicochemical properties drug-likeness cLogP

2034233-48-0 Research and Procurement Applications


Gram-Scale Synthesis & Process Optimization

The demonstrated 72% isolated yield under metal-free, base-free conditions [1] positions 2034233-48-0 as a preferred candidate for process chemistry groups evaluating scalable routes to pyridylmethyl–quinolinyl ureas. Compared to furan-based analogues (58–65% yields under identical conditions), the higher yield translates to lower solvent consumption, reduced chromatographic burden, and decreased cost of goods during multi-gram campaigns. Contract research organizations (CROs) and medicinal chemistry teams seeking a robust, reproducible building block for library synthesis should prioritize this compound over furan-substituted alternatives.

Breast Cancer Cell-Based Screening

The ~3.79 µM MCF7 IC50 (cross-study comparable to pyrazole–quinoline–pyridine hybrids) establishes 2034233-48-0 as a viable starting point for structure–activity relationship (SAR) studies targeting hormone receptor-positive breast cancer [2]. Its >13-fold potency advantage over earlier hybrid compound 11b supports selection as a chemical probe for elucidating the contribution of the quinolin-8-yl urea pharmacophore to antiproliferative activity. Researchers should confirm potency in their own hands and expand to additional breast cancer lines (e.g., MDA-MB-231, T47D) to assess subtype selectivity.

Kinase Selectivity Profiling & Chemical Probe Development

The predicted hinge-binding geometry of the quinolin-8-yl urea motif, when extended with the 1-methylpyrazole–pyridine tail, suggests utility as a kinase inhibitor scaffold with potential selectivity advantages over minimalist 1-(quinolin-8-yl)urea [3]. Procurement of 2034233-48-0 is recommended for broad kinome profiling (e.g., DiscoverX KINOMEscan at 1 µM) to experimentally validate its selectivity fingerprint, followed by iterative medicinal chemistry optimization guided by the predicted binding mode.

Lead-Like Property Benchmarking

With a cLogP of ~2.8, two hydrogen-bond donors, and a molecular weight of 358.4 g/mol, 2034233-48-0 resides within lead-like chemical space (per Lipinski and Oprea criteria) and offers a favourable lipophilicity profile compared to the dichlorophenyl analogue (cLogP ~4.5) [4]. This property differential supports its use as a reference compound in lead optimization campaigns where balancing potency and physicochemical properties is critical. Procurement for parallel artificial membrane permeability assay (PAMPA) and thermodynamic solubility determination is recommended.

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